molecular formula C14H8INO B1613063 4-Cyano-2'-iodobenzophenone CAS No. 890098-63-2

4-Cyano-2'-iodobenzophenone

Cat. No. B1613063
M. Wt: 333.12 g/mol
InChI Key: JYBKPLFUGQMVNQ-UHFFFAOYSA-N
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Description

4-Cyano-2’-iodobenzophenone is a chemical compound that is widely used in scientific experiments due to its unique physical, chemical, and biological properties. It is a white solid with a molecular formula of C14H8INO .


Physical And Chemical Properties Analysis

4-Cyano-2’-iodobenzophenone is a white solid with a molecular weight of 333.12 g/mol. More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : The compound has been used in the synthesis of various heterocyclic compounds. For instance, the synthesis of 2,3-dihydroselenophenes and selenophene derivatives was achieved through electrophilic cyclization of homopropargyl selenides using electrophiles like I(2) and ICl (Schumacher et al., 2010).

  • Organic Electronics and Photonics : In the realm of electronics and photonics, the compound plays a role in the synthesis of luminogenic materials with aggregation-induced emission (AIE) properties. This is particularly significant in developing materials with potential applications in optics, electronics, and the biological sciences (Jia et al., 2013).

  • Catalysis and Mechanistic Studies : It is utilized in the catalysis and mechanistic studies of organic reactions. For example, an efficient synthesis of 2- or 4-iododibenzofurans through CuI-mediated sequential iodination/cycloetherification of o-arylphenols was developed, highlighting the versatility of cyano- and iodo-functionalized compounds (Zhao et al., 2012).

  • Antitumor Compounds Synthesis : Research has explored its role in synthesizing heterocyclic compounds with potential antitumor activities. This includes the synthesis of compounds comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings with significant in vitro antiproliferative activity (Shams et al., 2010).

  • Photochemistry and Photophysics : In photochemistry, the compound contributes to understanding photoreactions, as seen in the study of ketyl radicals formed in Grignard reactions with 4′-cyano substituents on benzophenone (Ōkubo, 1977).

  • Development of Fluorescent Probes : It has been instrumental in developing fluorescent probes for simultaneous detection of glutathione and cysteine/homocysteine, demonstrating its utility in biomedical research (Yang et al., 2014).

  • Organic Synthesis and Ligand Development : Its derivatives have been used in the synthesis of organometallic complexes, such as N-heterocyclic carbene (NHC) cycloplatinated compounds, which are significant in the development of new ligands and catalysts (Fuertes et al., 2015).

  • Environmental Analysis : In environmental science, it's used in the analysis of water samples for UV absorbers, indicating its role in environmental monitoring (Negreira et al., 2009).

  • Optoelectronic Properties : The compound is pivotal in tuning optoelectronic properties in materials science, particularly in the development of host to dopant materials for OLEDs (Cao et al., 2018).

properties

IUPAC Name

4-(2-iodobenzoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8INO/c15-13-4-2-1-3-12(13)14(17)11-7-5-10(9-16)6-8-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBKPLFUGQMVNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641540
Record name 4-(2-Iodobenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-2'-iodobenzophenone

CAS RN

890098-63-2
Record name 4-(2-Iodobenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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